Home > Products > Screening Compounds P124233 > 4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE
4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE -

4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE

Catalog Number: EVT-3961964
CAS Number:
Molecular Formula: C21H11N3O5
Molecular Weight: 385.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-N-methyl-N-phenylacetamide

Compound Description: 2-[2-Chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-N-methyl-N-phenylacetamide is a compound containing a hexahydro-1,3-dioxo-2H-isoindol-2-yl moiety. The research paper primarily focuses on elucidating the crystal structure of this compound, revealing a flattened boat conformation of the cyclohexene ring and the presence of intermolecular C—H⋯O hydrogen bonds that contribute to the crystal structure's stability [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 [2-13]. Unlike other known PAMs that interact with the MPEP binding site, CPPHA exerts its effects through a novel allosteric site. This unique binding profile makes CPPHA a valuable tool for investigating mGluR function and potential therapeutic applications [].

Dimethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate

Compound Description: Dimethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate is an indole derivative with a reported melting point of 377 K []. The compound's crystal structure has been studied, revealing details about its bond lengths, angles, and intermolecular interactions. This information contributes to a broader understanding of indole derivatives' structural properties and their potential biological significance.

6-Phenyl-2,3-dihydro-1,4,5-benzodioxazocine

Compound Description: This compound belongs to the 1,4,5-benzodioxazocine ring system. The synthesis of 6-Phenyl-2,3-dihydro-1,4,5-benzodioxazocine and its derivatives has been achieved through the hydrazinolysis of specifically substituted aryl phenylmethanones, followed by cyclization []. Notably, unlike the analogous preparations of 2H-1,5,6-benzodioxazonine derivatives, the formation of cyclic dimers as byproducts was not observed during the synthesis.

Relevance: Although 6-Phenyl-2,3-dihydro-1,4,5-benzodioxazocine does not share the complete core structure with 4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile, its relevance stems from its synthesis utilizing a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivative as a starting material []. This connection suggests a potential synthetic relationship and emphasizes the versatility of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety as a building block for more complex molecules.

4,5,6,7-tetrahalogeno-1H-isoindole-1,3-diones (TIDs)

Compound Description: TIDs represent a class of compounds identified as potent and selective inhibitors of protein kinase CK2 []. These compounds exhibit varying degrees of inhibitory activity depending on the type of halogen substituent, with tetraiodo derivatives displaying the most potent inhibition. TIDs bind to the ATP-binding site of CK2, competing with ATP and disrupting the kinase activity [].

N-(1, 3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thioureas and N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substitutedphenyl)-1,3-thiazolidine -3-carbothioamides

Compound Description: These two series of compounds were designed and synthesized to explore their anticonvulsant and neurotoxicity profiles []. They were evaluated in a two-phase study, demonstrating low toxicity and high protective indices, particularly in the maximal electroshock seizure (MES) screen.

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (Compound 1)

Compound Description: (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate is a phthalimide derivative investigated for its potential to treat sickle cell anemia symptoms []. The compound was evaluated for mutagenicity using the Salmonella typhimurium assay (strains TA100 and TA102). Results revealed that compound 1 exhibited mutagenic potency, prompting further structural modifications to mitigate this genotoxic activity.

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides

Compound Description: These derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test, following the protocols of the Antiepileptic Drug Development (ADD) program of the National Institutes of Health (NIH) []. Some derivatives exhibited significant anticonvulsant activity, demonstrating the potential of this chemical class for developing new antiepileptic agents.

[(4-oxo-3,4-dihydrophthalazine-1-yl)amino]substituted acetic acids

Compound Description: These compounds served as crucial intermediates in synthesizing a series of substituted 3‐(phthalazine‐1‐ylamino)alkanoic acid derivatives containing an imidoxy moiety []. These derivatives were designed to explore their potential antimicrobial activities.

Properties

Product Name

4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE

IUPAC Name

4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenoxy]benzonitrile

Molecular Formula

C21H11N3O5

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C21H11N3O5/c22-12-13-1-6-16(7-2-13)29-17-8-3-14(4-9-17)23-20(25)18-10-5-15(24(27)28)11-19(18)21(23)26/h1-11H

InChI Key

JBQSQKCDUZSCQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.